molecular formula C5H8ClN5O B13139218 Ethanol, 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]- CAS No. 64887-39-4

Ethanol, 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-

Cat. No.: B13139218
CAS No.: 64887-39-4
M. Wt: 189.60 g/mol
InChI Key: REXCLWKJLFTPJC-UHFFFAOYSA-N
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Description

2-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)ethanol is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)ethanol typically involves the reaction of 4-amino-6-chloro-1,3,5-triazine with ethanolamine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or water. The reaction mixture is heated to a temperature of around 70-80°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)ethanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)ethanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes involved in DNA replication and repair, leading to the inhibition of cell proliferation.

    Pathways Involved: It induces cell cycle arrest at the G0/G1 and G2/M phases and promotes apoptosis through the activation of caspases and other pro-apoptotic proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-amino-6-methyl-1,3,5-triazin-2-yl)amino)ethanol
  • 2-((4-amino-6-ethyl-1,3,5-triazin-2-yl)amino)ethanol
  • 2-((4-amino-6-phenyl-1,3,5-triazin-2-yl)amino)ethanol

Uniqueness

2-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)ethanol is unique due to the presence of the chlorine atom in the triazine ring, which enhances its reactivity and allows for the formation of a wide range of derivatives through substitution reactions. This makes it a versatile intermediate in the synthesis of various biologically active compounds.

Biological Activity

Ethanol, 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]- (CAS Number: 64887-39-4) is a chemical compound characterized by its unique structure that integrates an ethanol moiety with a triazine derivative. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agriculture. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of ethanol, 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]- is C5_5H8_8ClN5_5O, with a molecular weight of approximately 189.60 g/mol. The presence of the triazine ring enhances the compound's stability and reactivity due to its ability to form hydrogen bonds. This structural feature is critical for its interaction with biological targets.

Biological Activities

Research indicates that compounds containing triazine rings often exhibit significant biological activities:

  • Antimicrobial Activity : Ethanol, 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]- has shown potential antimicrobial properties against various pathogens.
  • Cytotoxic Effects : Studies have demonstrated that this compound exhibits cytotoxic activity against several human cancer cell lines. For instance, it has been tested on HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.
  • Enzyme Inhibition : The compound interacts with enzymes involved in DNA replication and repair, leading to inhibition of cell proliferation.

The mechanism of action of ethanol, 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]- involves several pathways:

  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G0/G1 and G2/M phases.
  • Apoptosis Induction : It promotes apoptosis through the activation of caspases and other pro-apoptotic proteins.

Cytotoxic Activity Assessment

A study assessed the cytotoxic activity of ethanol, 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]- using an MTT assay after 72 hours of incubation with various cancer cell lines. The results indicated significant inhibition of cell viability with IC50_{50} values ranging from 3.6 µM to 11.0 µM for different derivatives .

Cell LineIC50_{50} (µM)Notes
HCT-1163.6Colon cancer
MCF-78.0Breast cancer
HeLa11.0Cervical cancer

Interaction Studies

Interaction studies have focused on the binding affinity of ethanol, 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]- with specific molecular targets such as enzymes and receptors. These studies are crucial for understanding its mechanism of action and optimizing its efficacy.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals distinct biological activities:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
EthanolamineSimple amino alcoholAntimicrobialBasic structure without a triazine ring
4-Amino-6-chloro-s-triazineTriazine baseAnticancerLacks ethanol moiety
2-AminoethanolAmino alcoholAntifungalSimpler structure compared to triazine derivatives

Properties

CAS No.

64887-39-4

Molecular Formula

C5H8ClN5O

Molecular Weight

189.60 g/mol

IUPAC Name

2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]ethanol

InChI

InChI=1S/C5H8ClN5O/c6-3-9-4(7)11-5(10-3)8-1-2-12/h12H,1-2H2,(H3,7,8,9,10,11)

InChI Key

REXCLWKJLFTPJC-UHFFFAOYSA-N

Canonical SMILES

C(CO)NC1=NC(=NC(=N1)N)Cl

Origin of Product

United States

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